2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Catalog No.
S2764925
CAS No.
1251620-08-2
M.F
C19H21ClN4O3S
M. Wt
420.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1...

CAS Number

1251620-08-2

Product Name

2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

Molecular Formula

C19H21ClN4O3S

Molecular Weight

420.91

InChI

InChI=1S/C19H21ClN4O3S/c1-14-8-10-22(11-9-14)28(26,27)17-6-7-18-21-24(19(25)23(18)13-17)12-15-2-4-16(20)5-3-15/h2-7,13-14H,8-12H2,1H3

InChI Key

WIYOLOMYFJXGKR-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2

solubility

not available

The compound 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule featuring several functional groups. It includes a triazolo-pyridine core, which is a bicyclic structure containing both triazole and pyridine rings. The presence of a sulfonyl group linked to a piperidine ring enhances its potential biological activity. The chlorophenyl and methylpiperidine substituents suggest possible interactions with various biological targets, making this compound of interest in medicinal chemistry.

There is no current information available on the specific mechanism of action of this compound. However, research on related []triazolo[4,3-a]pyridine sulfonamides suggests they may target various enzymes or receptors in biological systems []. Further research is needed to elucidate the specific mechanism of this particular molecule.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to laboratory regulations.

Potential Antimalarial Agent:

Research suggests that 2-(4-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, along with other similar compounds, may hold promise as potential antimalarial agents. A study published in the National Institutes of Health's National Library of Medicine explored the in vitro effectiveness of this compound against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria in humans. The findings showed promising results, with the compound exhibiting an inhibitory concentration (IC50) of 4.98 μM [].

The chemical reactivity of this compound can be attributed to the functional groups present:

  • Triazole Ring: This moiety can participate in nucleophilic substitutions and can form coordination complexes with metals.
  • Sulfonamide Group: Known for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
  • Chlorophenyl Group: The chlorine substituent can influence the electronic properties and reactivity of the aromatic system.

Reactions involving this compound may include:

  • Nucleophilic substitution at the sulfonyl group.
  • Hydrazine reactions, where hydrazines can react with carbonyls or other electrophiles present in the structure.

This compound exhibits significant biological activity, particularly in the realm of pharmacology. Studies have indicated that derivatives of triazolo-pyridine compounds often show:

  • Antimalarial Activity: Some related compounds have demonstrated efficacy against Plasmodium falciparum, indicating potential use in treating malaria .
  • Inhibition of Enzymes: Compounds with similar structures have been studied for their ability to inhibit various kinases, including p38 mitogen-activated protein kinase, which is involved in inflammatory responses .
  • Cytotoxic Effects: Related compounds have shown cytotoxic properties against cancer cell lines, suggesting potential applications in oncology .

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl precursors.
  • Introduction of the Sulfonamide Group: This involves reacting a sulfonyl chloride with an amine (in this case, 4-methylpiperidine) to form the sulfonamide linkage.
  • Substitution Reactions: The chlorophenyl group can be introduced via nucleophilic substitution on an appropriate precursor.

For example, a synthetic route may involve starting from a substituted pyridine and performing sequential reactions to build up the desired structure .

The applications of this compound are diverse:

  • Pharmaceutical Development: Given its biological activity, it is a candidate for drug development targeting diseases such as malaria and cancer.
  • Research Tool: It may serve as a lead compound for further modifications aimed at enhancing potency and selectivity against specific biological targets.
  • Chemical Probes: Its unique structure makes it suitable for use in probing biological pathways or mechanisms.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Key areas include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific proteins or enzymes, such as kinases or other drug targets.
  • Molecular Docking Simulations: These computational studies help predict how the compound fits into active sites of target proteins, providing insights into its mechanism of action .
  • In Vitro Assays: Testing the compound's effects on cell lines to evaluate cytotoxicity or inhibition of specific pathways.

Several compounds share structural similarities with 2-[(4-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
DSM265Triazolo-pyridine core; sulfonamide groupAntimalarial activity
Compound 13eSimilar triazolo-pyridine structureInhibitor of falcipain-2
Compound 24Triazole-thiadiazole hybridCytotoxicity against cancer cells

These compounds highlight the unique aspects of the original compound's design while also illustrating common themes in their pharmacological profiles.

XLogP3

2.5

Dates

Last modified: 08-17-2023

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